molecular formula C18H12ClF3N2S B12264782 2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(trifluoromethyl)pyrimidine

2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B12264782
M. Wt: 380.8 g/mol
InChI Key: BLWXZMKHPLEBGQ-UHFFFAOYSA-N
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Description

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a trifluoromethyl group at the 6-position, a phenyl group at the 4-position, and a chlorophenylmethylsulfanyl group at the 2-position of the pyrimidine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Properties

Molecular Formula

C18H12ClF3N2S

Molecular Weight

380.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C18H12ClF3N2S/c19-14-9-5-4-8-13(14)11-25-17-23-15(12-6-2-1-3-7-12)10-16(24-17)18(20,21)22/h1-10H,11H2

InChI Key

BLWXZMKHPLEBGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC3=CC=CC=C3Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

    Substitution Reactions: The phenyl and chlorophenylmethylsulfanyl groups are introduced through nucleophilic substitution reactions using corresponding halides and thiols.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine ring or the phenyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halides, thiols, and other nucleophiles or electrophiles are used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or reduced derivatives of the original compound.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions that incorporate trifluoromethyl and chlorobenzyl groups. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for biological activity. The compound's structure can be represented as follows:C15H12ClF3N3S\text{C}_{15}\text{H}_{12}\text{ClF}_3\text{N}_3\text{S}

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(trifluoromethyl)pyrimidine. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing trifluoromethyl groups have shown promising results in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (A549) models .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (μM)
Compound AMCF-75.0
Compound BA5498.0
2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(trifluoromethyl)pyrimidinePC3TBD

Antifungal and Insecticidal Activities

The compound has also been evaluated for its antifungal and insecticidal activities. Studies suggest that trifluoromethyl pyrimidine derivatives can exhibit significant antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum at concentrations as low as 50 μg/mL . Additionally, insecticidal assays have demonstrated moderate effectiveness against agricultural pests, making this compound a candidate for agricultural applications .

Table 2: Antifungal Activity

CompoundPathogenInhibition Rate (%)
Compound ABotrytis cinerea92.43
Compound BSclerotinia sclerotiorum75.82
2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(trifluoromethyl)pyrimidineTBD

Medicinal Chemistry Applications

The incorporation of the trifluoromethyl group in pharmaceuticals has been linked to enhanced pharmacokinetic properties. Compounds similar to 2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(trifluoromethyl)pyrimidine are being investigated for their potential as drug candidates targeting various diseases, including cancer and infectious diseases . The ability to modulate biological pathways through such compounds highlights their importance in drug discovery.

Case Studies

  • Anticancer Activity : A study investigating a series of trifluoromethyl pyrimidines revealed that specific substitutions led to increased potency against prostate cancer cells (PC3), suggesting that structural modifications can enhance efficacy .
  • Agricultural Applications : Research on novel pyrimidine derivatives demonstrated their effectiveness in controlling fungal infections in crops, indicating a dual role in both medicinal and agricultural fields .

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-(TRIFLUOROMETHYL)PYRIMIDINE: Similar structure but with a different position of the chlorophenyl group.

    2-THIOPYRIMIDINES: Compounds with a sulfur atom at the 2-position of the pyrimidine ring, exhibiting diverse biological activities.

Uniqueness: 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE is unique due to the specific combination of substituents, which imparts distinct chemical properties and potential biological activities. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(trifluoromethyl)pyrimidine, a heterocyclic compound, has garnered attention due to its unique chemical structure and potential biological activities. This compound features a trifluoromethyl group at the 6-position, a phenyl group at the 4-position, and a chlorophenylmethylsulfanyl group at the 2-position of the pyrimidine ring, which contribute to its distinct properties and applications in medicinal chemistry.

The molecular formula of this compound is C18H12ClF3N2S, with a molecular weight of 380.8 g/mol. Its structural characteristics are summarized in the following table:

PropertyValue
Molecular FormulaC18H12ClF3N2S
Molecular Weight380.8 g/mol
IUPAC Name2-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-6-(trifluoromethyl)pyrimidine
InChI KeyBLWXZMKHPLEBGQ-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that 2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(trifluoromethyl)pyrimidine exhibits a range of biological activities, including:

  • Antimicrobial Activity : Several studies have reported its effectiveness against various bacterial strains.
  • Antiviral Properties : The compound has shown promise in inhibiting viral replication, particularly in studies focusing on hepatitis C virus (HCV) and other viral pathogens.
  • Anticancer Activity : In vitro studies have demonstrated its potential to induce apoptosis in cancer cell lines.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors can lead to downstream effects on cell signaling pathways.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells, thereby inhibiting tumor growth.

Antiviral Activity

A study highlighted that derivatives similar to 2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(trifluoromethyl)pyrimidine inhibited the activity of NS5B RNA polymerase by over 90% in vitro, indicating potential as an antiviral agent against HCV .

Anticancer Efficacy

In another investigation, the compound was tested against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells. It exhibited significant cytotoxicity with IC50 values ranging from 20 to 30 μM, suggesting a strong potential for development as an anticancer therapeutic .

Antimicrobial Properties

Research assessing its antimicrobial effects showed that the compound inhibited growth in several bacterial strains with minimum inhibitory concentrations (MIC) ranging from 5 to 15 μg/mL . This positions it as a candidate for further development in treating bacterial infections.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with other similar pyrimidine derivatives:

Compound NameAntiviral Activity (IC50)Anticancer Activity (IC50)Antimicrobial Activity (MIC)
2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(trifluoromethyl)pyrimidine~25 μM~20 μM5–15 μg/mL
Other Pyrimidine Derivative A~30 μM~15 μM10–20 μg/mL
Other Pyrimidine Derivative B~40 μM~25 μM8–12 μg/mL

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